molecular formula C30H30N2O8 B11609619 4-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B11609619
M. Wt: 546.6 g/mol
InChI Key: YHQQUHQUFYMXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound that features a unique combination of furan, trimethoxyphenyl, and dibenzo[b,e][1,4]diazepin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves multiple steps, starting with the preparation of the furan and trimethoxyphenyl intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions to form the dibenzo[b,e][1,4]diazepin core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include various substituted furan and trimethoxyphenyl derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

4-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes involved in cellular processes, leading to the disruption of cell function and ultimately cell death .

Properties

Molecular Formula

C30H30N2O8

Molecular Weight

546.6 g/mol

IUPAC Name

4-[9-(furan-2-yl)-7-oxo-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C30H30N2O8/c1-37-24-15-18(16-25(38-2)30(24)39-3)29-28-20(13-17(14-22(28)33)23-9-6-12-40-23)31-19-7-4-5-8-21(19)32(29)26(34)10-11-27(35)36/h4-9,12,15-17,29,31H,10-11,13-14H2,1-3H3,(H,35,36)

InChI Key

YHQQUHQUFYMXJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)CCC(=O)O

Origin of Product

United States

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